molecular formula C21H34N2O6 B6044368 1-Methyl-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid

1-Methyl-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid

Cat. No.: B6044368
M. Wt: 410.5 g/mol
InChI Key: HGYFSSDIMAYPJV-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine typically involves multiple steps, starting with the preparation of the phenoxyethyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-[2-(2-phenoxyethyl)piperazine]: Similar structure but lacks the additional ethoxy and methyl groups.

    4-[2-(2-Phenoxyethoxy)ethyl]piperazine: Similar but without the methyl substitution on the piperazine ring.

Uniqueness

1-Methyl-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-4-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2.C2H2O4/c1-16(2)18-6-5-17(3)19(15-18)23-14-13-22-12-11-21-9-7-20(4)8-10-21;3-1(4)2(5)6/h5-6,15-16H,7-14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYFSSDIMAYPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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